4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide

Catalog No.
S11347686
CAS No.
M.F
C11H8Cl2N4O3
M. Wt
315.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-...

Product Name

4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-5-nitro-1H-pyrazole-3-carboxamide

Molecular Formula

C11H8Cl2N4O3

Molecular Weight

315.11 g/mol

InChI

InChI=1S/C11H8Cl2N4O3/c12-7-3-1-6(2-4-7)5-14-11(18)9-8(13)10(16-15-9)17(19)20/h1-4H,5H2,(H,14,18)(H,15,16)

InChI Key

APWLSOMMVQHYQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-])Cl

4-chloro-N-[(4-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxamide is an aromatic amide and a heteroarene.

4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, nitro group, and amide functionality. Its molecular formula is C₁₁H₈Cl₂N₄O₃, and it features two chlorine atoms and a nitro group that contribute to its unique chemical properties. The compound is classified as an aromatic amide and a heteroarene, indicating its potential for various chemical interactions and biological activities .

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.
  • Formation of Coordination Complexes: Due to the presence of the nitrogen atoms in the pyrazole ring and the amide group, this compound can form coordination complexes with metal ions, which may enhance its biological efficacy .

4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide exhibits significant biological activities, particularly as an inhibitor of various enzymes. Studies indicate that it interacts with 17beta-hydroxysteroid dehydrogenase type 5, an enzyme involved in steroid metabolism. This interaction suggests potential applications in treating conditions related to steroid hormone imbalances . Additionally, compounds in this class are known for their anti-inflammatory and anticancer properties, making them of interest in pharmaceutical research .

The synthesis of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives are reacted with appropriate carbonyl compounds to form the pyrazole structure.
  • Introduction of the Nitro Group: Nitration can be achieved using nitric acid or other nitrating agents under controlled conditions.
  • Amidation Reaction: The carboxylic acid derivative is reacted with an amine (in this case, 4-chlorobenzylamine) to introduce the amide functionality.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its enzyme inhibition properties, it may be developed into therapeutic agents for hormonal disorders or cancer treatment.
  • Material Science: Its unique structure allows for exploration in developing new materials or catalysts.
  • Chemical Research: As a versatile intermediate in organic synthesis, it can be used to create other complex molecules .

Interaction studies have demonstrated that 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide forms hydrogen bonds with various functional groups. These interactions are crucial for understanding its mechanism of action as an enzyme inhibitor. The structural analysis through crystallography has provided insights into how this compound binds to target proteins, revealing potential pathways for enhancing its efficacy in therapeutic applications .

Several compounds share structural similarities with 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-bromo-N-(4-bromobenzyl)-5-nitro-1H-pyrazole-3-carboxamideSimilar pyrazole structure with bromineDifferent halogen substitution affects reactivity and biological activity
3-amino-4-chloro-5-nitro-1H-pyrazole-2-carboxamideAmino group instead of chlorobenzylExhibits different biological properties due to amino substitution
4-chloro-N-(phenyl)-5-nitro-1H-pyrazole-3-carboxamidePhenyl instead of chlorobenzylVariation in substituent impacts solubility and interaction profiles

These comparisons highlight how variations in substituents can significantly influence the physical and chemical properties of pyrazole derivatives, affecting their potential applications in medicinal chemistry and material science .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

313.9973455 g/mol

Monoisotopic Mass

313.9973455 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types